(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C24H33N5O4 and its molecular weight is 455.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Aurora Kinase Inhibition in Cancer Treatment
Compounds structurally related to (2S,4S)-1-(tert-Butoxycarbonyl)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid have been explored as inhibitors of Aurora kinases, which are crucial for cell division. The inhibition of these kinases may offer therapeutic potential in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Mixed Ligand Fac-Tricarbonyl Complexes in Radiopharmaceuticals
The compound has been investigated in the context of mixed ligand fac-tricarbonyl complexes involving technetium and rhenium. These complexes have potential applications in developing radiopharmaceuticals for diagnostic imaging (S. Mundwiler et al., 2004).
ACC1/2 Non-Selective Inhibition for Metabolic Disorders
Derivatives of this compound have been studied as non-selective inhibitors of acetyl-CoA carboxylase 1 and 2, enzymes involved in fatty acid metabolism. These inhibitors could be beneficial in treating metabolic disorders (Tomomichi Chonan et al., 2011).
Crystal Structure Analysis
The compound's analogs have been used to analyze crystal structures, contributing to a better understanding of molecular conformations and interactions, important in drug design and discovery (D. Richter et al., 2009).
Novel Pyrazole Carboxamide Derivatives
The compound is structurally related to novel pyrazole carboxamide derivatives containing piperazine moiety. These derivatives are synthesized and characterized for potential applications in medicinal chemistry (Hong-Shui Lv et al., 2013).
Antilipidemic Agent Synthesis
It's structurally related to compounds used in synthesizing new antilipidemic agents. These agents exhibit dual actions on plasma triglyceride and cholesterol lowering effects, beneficial in treating lipid disorders (T. Ohno et al., 1999).
Synthesis of Biologically Active Compounds
The compound is a key intermediate in the synthesis of various biologically active compounds like crizotinib, highlighting its significance in pharmaceutical synthesis (D. Kong et al., 2016).
Synthesis and Evaluation of Novel Compounds
This compound is related to the synthesis of various novel compounds evaluated for different biological activities, such as antimicrobial, antitumor, and antilipidemic properties. This diverse range of activities indicates its potential in developing new therapeutic agents (S. A. Bialy & M. Gouda, 2011).
特性
IUPAC Name |
(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O4/c1-17-14-21(29(25-17)18-8-6-5-7-9-18)27-12-10-26(11-13-27)19-15-20(22(30)31)28(16-19)23(32)33-24(2,3)4/h5-9,14,19-20H,10-13,15-16H2,1-4H3,(H,30,31)/t19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJPYBZGXSPVDF-PMACEKPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](N(C3)C(=O)OC(C)(C)C)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。